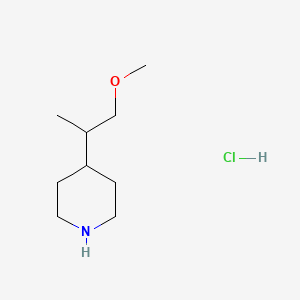

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

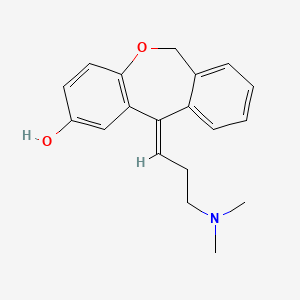

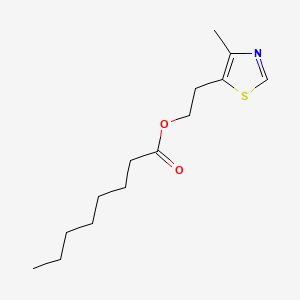

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride, or 4-MMPH, is a chemical compound that has been studied for its potential biomedical applications. It is a derivative of the piperidine family of compounds and is composed of a piperidine ring with a methyl substitution at the 2-position and an ethyl substitution at the 4-position. 4-MMPH has been studied for its potential use as an anti-inflammatory, anti-cancer, and antiviral agent. In addition, 4-MMPH has been found to possess analgesic, anti-bacterial, and anti-fungal properties.

Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various classes of drugs. The compound 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride can be utilized in the synthesis of substituted piperidines, which are integral to the development of new pharmacologically active molecules .

Development of Tubulin Inhibitors

Recent studies have identified piperidine derivatives as potential tubulin inhibitors, which are crucial in cancer therapy. Specifically, these compounds have been explored for their efficacy against prostate cancer, with certain piperidine carboxamides showing promising results .

Designing Dual Inhibitors for Targeted Cancer Therapies

Piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant in the context of targeted cancer therapies .

Chemical Synthesis and Chromatography

In chemical synthesis, this compound can be used to introduce the piperidine structure into more complex molecules. Additionally, its derivatives can be employed as standards or reagents in chromatographic methods to analyze or separate substances .

Propriétés

IUPAC Name |

4-(1-methoxypropan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSVLVISJVMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679011 |

Source

|

| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209587-37-0 |

Source

|

| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)